molecular formula C13H10N2OS B2576423 3-[(4-Methylphenyl)sulfinyl]isonicotinonitrile CAS No. 477711-93-6

3-[(4-Methylphenyl)sulfinyl]isonicotinonitrile

Cat. No.: B2576423
CAS No.: 477711-93-6
M. Wt: 242.3
InChI Key: KOYNIVXGBRFGFQ-UHFFFAOYSA-N
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Description

3-[(4-Methylphenyl)sulfinyl]isonicotinonitrile is an organic compound with the molecular formula C13H10N2OS and a molecular weight of 242.3 g/mol This compound is known for its unique structural features, which include a sulfinyl group attached to a methylphenyl ring and an isonicotinonitrile moiety

Preparation Methods

The synthesis of 3-[(4-Methylphenyl)sulfinyl]isonicotinonitrile typically involves the following steps:

Chemical Reactions Analysis

3-[(4-Methylphenyl)sulfinyl]isonicotinonitrile undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, appropriate catalysts, and controlled temperatures. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-[(4-Methylphenyl)sulfinyl]isonicotinonitrile has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-[(4-Methylphenyl)sulfinyl]isonicotinonitrile involves its interaction with specific molecular targets and pathways. The sulfinyl group can participate in redox reactions, influencing cellular oxidative stress levels. The nitrile group can interact with enzymes and proteins, potentially modulating their activity. Detailed studies are required to fully elucidate the molecular targets and pathways involved.

Comparison with Similar Compounds

3-[(4-Methylphenyl)sulfinyl]isonicotinonitrile can be compared with similar compounds such as:

Properties

IUPAC Name

3-(4-methylphenyl)sulfinylpyridine-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2OS/c1-10-2-4-12(5-3-10)17(16)13-9-15-7-6-11(13)8-14/h2-7,9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOYNIVXGBRFGFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)C2=C(C=CN=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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